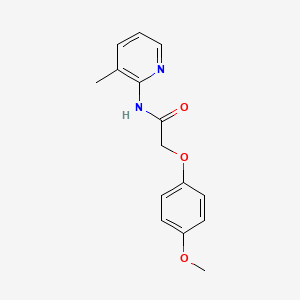
2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide, also known as MPMPA, is an organic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPMPA is a small molecule drug that has been found to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the production of pro-inflammatory cytokines and chemokines. 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide has also been found to induce apoptosis in cancer cells by activating certain signaling pathways that lead to cell death.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases. 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide has also been found to induce apoptosis in cancer cells, leading to cell death. Additionally, 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide in lab experiments is its ability to selectively target certain enzymes and signaling pathways, making it a useful tool for studying the mechanisms of inflammation and cancer. Additionally, 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide has been found to have low toxicity and high solubility, making it easy to work with in lab settings. However, one limitation of using 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide in lab experiments is its relatively high cost compared to other compounds.
Future Directions
There are several future directions for research on 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide. One area of interest is the development of new drugs based on the structure of 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide that exhibit improved anti-inflammatory and anti-tumor properties. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide and its potential role in the treatment of other diseases. Finally, research is needed to optimize the synthesis of 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide to reduce costs and increase yields.
Synthesis Methods
2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide is synthesized through a multi-step process that involves the reaction of 3-methyl-2-pyridinecarboxylic acid with 4-methoxyphenol. The resulting intermediate is then reacted with acetyl chloride to form the final product, 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide. The synthesis of 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide has been optimized to ensure high yield and purity of the final product.
Scientific Research Applications
2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. These properties make 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide a promising candidate for the development of new drugs for the treatment of inflammatory diseases and cancer.
properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-(3-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-11-4-3-9-16-15(11)17-14(18)10-20-13-7-5-12(19-2)6-8-13/h3-9H,10H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLVEINAQLJPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)COC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-(3-methylpyridin-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


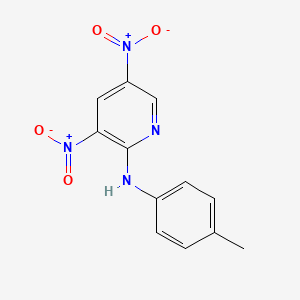
![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2-fluorophenyl)acetamide](/img/structure/B4894891.png)
![2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B4894904.png)
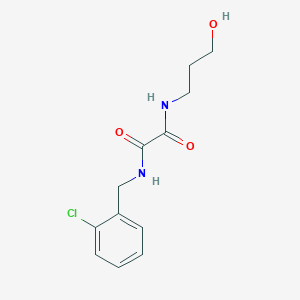
![1-[5-(2,5-dimethylphenoxy)pentyl]piperidine](/img/structure/B4894920.png)

![diethyl {[(3,4-dimethylphenyl)amino]methylene}malonate](/img/structure/B4894934.png)
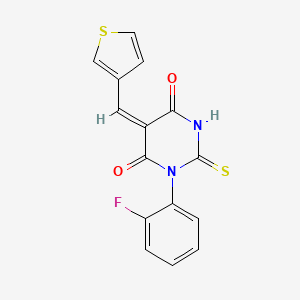
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methoxyphenyl)urea](/img/structure/B4894964.png)
![2-chloro-N-({[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4894972.png)
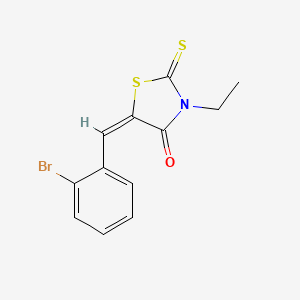
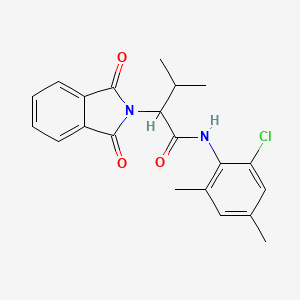
![2-{[(2-methoxyphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4894976.png)